![molecular formula C14H17FN2O2 B5650807 2-[4-(3-fluoro-5-isopropoxyphenyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B5650807.png)
2-[4-(3-fluoro-5-isopropoxyphenyl)-1H-pyrazol-1-yl]ethanol
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Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, similar to our compound of interest, often involves the Brønsted acid-initiated reaction of 3-acyl-4,5-dihydrofurans with hydrazines or hydroxylamine, leading to 2-(pyrazolyl)ethanols. These methodologies offer a general approach for assembling polysubstituted pyrazoles and isoxazoles, demonstrating the versatility and efficiency of such reactions in generating complex molecular architectures (Chagarovskiy et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to "2-[4-(3-fluoro-5-isopropoxyphenyl)-1H-pyrazol-1-yl]ethanol" has been elucidated through various analytical techniques, including X-ray crystallography. Such analyses reveal that these compounds can exhibit planar structures, with certain substituents arranged perpendicular to the core plane, highlighting the influence of molecular geometry on their physical and chemical properties (Kariuki et al., 2021).
Chemical Reactions and Properties
Pyrazole derivatives undergo a range of chemical reactions, including oxidation and ring transformation. The oxidation reactions of 2-(pyrazolyl)ethanols to 2-(pyrazolyl)-2-oxoacetic acids illustrate the reactivity of these compounds and their potential for further chemical manipulation (Ivonin et al., 2020).
properties
IUPAC Name |
2-[4-(3-fluoro-5-propan-2-yloxyphenyl)pyrazol-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-10(2)19-14-6-11(5-13(15)7-14)12-8-16-17(9-12)3-4-18/h5-10,18H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEROEHOOUXJAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C2=CN(N=C2)CCO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-fluoro-5-isopropoxyphenyl)-1H-pyrazol-1-yl]ethanol |
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